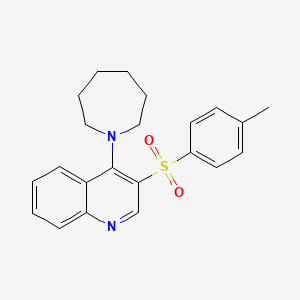

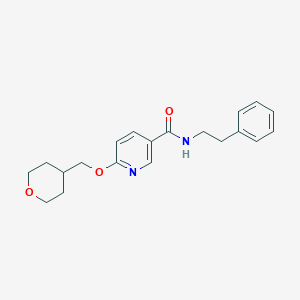

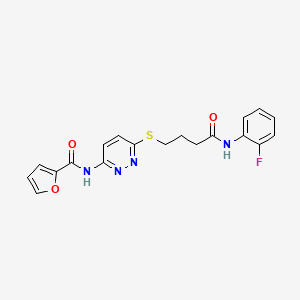

N-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.422. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

π-Hole Tetrel Bonding Interactions in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives

Research on ethyl 2-triazolyl-2-oxoacetate derivatives, which share a structural resemblance with the query compound through the presence of a triazole ring and similar functional groups, has shown significant π-hole tetrel bonding interactions. These interactions are critical for understanding the assembly and stability of molecular structures in solid states. The study utilized Hirshfeld surface analysis, density functional theory (DFT) calculations, and molecular electrostatic potential (MEP) surface calculations to analyze the nucleophilic/electrophilic nature of substituents and their influence on interaction energy, providing insights into the structural assembly of such compounds (Ahmed et al., 2020).

Synthesis and Antimicrobial Screening of Triazole Derivatives

Another study focused on the synthesis and antimicrobial screening of a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which are triazole derivatives similar to the query compound. These compounds exhibited inhibitory actions against various strains of bacteria and fungi, highlighting the potential of triazole derivatives in developing new antimicrobial agents. This research contributes to the understanding of how structural modifications can impact the biological activities of such compounds (Desai et al., 2013).

Novel Fluorine-containing Triazolinone Derivatives as Herbicides

Investigation into the herbicidal activities of novel triazolinone derivatives, which are structurally related to the query compound through the incorporation of triazole rings and specific functional groups, revealed promising candidates for post-emergent herbicide development. This study showcases the synthesis and screening of these compounds for their effectiveness in controlling broadleaf weeds in rice fields, demonstrating the application of such chemical structures in agricultural sciences (Luo et al., 2008).

Applications in Imaging and Diagnostics

Compounds structurally similar to the query, particularly those containing triazole rings and fluorobenzamide groups, have been explored for their potential in positron emission tomography (PET) imaging. For instance, research on [18F]p-MPPF, a radiolabeled antagonist, highlights the application of such compounds in studying serotonergic neurotransmission in both animal models and humans. This demonstrates the relevance of these compounds in neuroscientific research and their potential in diagnostics (Plenevaux et al., 2000).

Mechanism of Action

Target of Action

The compound “N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide” is a complex organic molecule that contains several functional groups and structural features that are common in bioactive compounds. For example, the 1,2,4-triazole ring is a common feature in many pharmaceuticals and is known to interact with a variety of biological targets .

Biochemical Pathways

Many compounds containing a 1,2,4-triazole ring are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and viral infections .

Result of Action

Based on its structural features, it could potentially have a wide range of effects, depending on the specific biological targets it interacts with .

properties

IUPAC Name |

N-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c1-29-16-10-6-14(7-11-16)19-24-25(21(28)26(19)15-8-9-15)13-12-23-20(27)17-4-2-3-5-18(17)22/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJMUKHRCVIYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)N2C3CC3)CCNC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)

![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)